Fmoc-O-methyl-D-threonine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

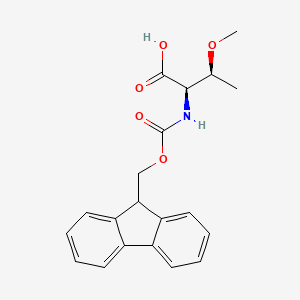

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQZFFOTLSMMA-KPZWWZAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Structure, Properties, and Strategic Applications in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and therapeutic drug development, the use of non-canonical amino acids is a cornerstone of innovation. These specialized building blocks allow for the synthesis of peptides with enhanced stability, novel conformations, and improved pharmacological profiles. Among these, Fmoc-O-methyl-D-threonine stands out as a particularly valuable reagent. This guide provides an in-depth analysis of its chemical structure, properties, and the strategic rationale behind its application in solid-phase peptide synthesis (SPPS), offering field-proven insights for professionals in drug discovery and development.

This compound is a derivative of the amino acid threonine, distinguished by three critical modifications: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, a methyl ether on the side-chain hydroxyl group, and a D-chiral configuration.[1][2] This combination is not arbitrary; each feature is deliberately engineered to overcome specific challenges in peptide synthesis and to impart desirable characteristics to the final peptide product. This document will deconstruct the function of each component, present its physicochemical properties, and provide a detailed protocol for its effective use.

Section 1: Chemical Identity and Structure

The precise structure of this compound is fundamental to its function. The IUPAC name for this compound is (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid.[2] Its structure can be broken down into three key functional domains:

-

The D-Threonine Core: The scaffold of the molecule is D-threonine. The use of a D-enantiomer, as opposed to the proteinogenic L-enantiomer, is a critical strategy in drug design. Peptides incorporating D-amino acids exhibit significantly increased resistance to degradation by endogenous proteases, which preferentially recognize L-amino acids. This leads to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.[]

-

The Fmoc Protecting Group: The alpha-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[1][] This orthogonal deprotection strategy is the foundation of the widely used Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids without damaging the growing peptide chain or its acid-labile side-chain protecting groups.

-

The O-Methyl Side-Chain Modification: The hydroxyl group of the threonine side chain is protected as a methyl ether. This modification serves a dual purpose. Firstly, it prevents unwanted side reactions, such as O-acylation, during the activation and coupling steps of peptide synthesis. Secondly, the permanent methylation can enhance the biological activity of the final peptide by altering its conformational properties or by improving its binding affinity to a target receptor.[1]

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthesis reagent is critical for experimental design, execution, and troubleshooting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1301706-86-4 | [1] |

| Molecular Formula | C₂₀H₂₁NO₅ | [1] |

| Molecular Weight | 355.5 g/mol | [1] |

| Appearance | White to off-white powder | [][4] |

| Melting Point | 148-154 °C | [1] |

| Optical Rotation | +10.50° ± 1° (c=1.01 in DMF) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Storage Conditions | 0-8 °C, protect from moisture | [1] |

These properties indicate a stable, high-purity solid compound suitable for standard SPPS workflows. The specified storage conditions are crucial for preventing degradation of the Fmoc group and maintaining the compound's integrity over time.

Section 3: Strategic Rationale for Use in Peptide Synthesis

The decision to incorporate this compound into a peptide sequence is driven by specific, strategic objectives aimed at enhancing the final product's therapeutic potential.

-

Enhancing Proteolytic Stability: The primary driver for using a D-amino acid is to confer resistance to enzymatic degradation. Natural proteases are chiral catalysts that have evolved to cleave peptide bonds between L-amino acids. The presence of a D-residue at or near a cleavage site sterically hinders the enzyme's active site, dramatically reducing the rate of proteolysis and thereby extending the peptide's circulation half-life.

-

Preventing Side Reactions: The threonine side chain contains a secondary hydroxyl group that can, under certain conditions, undergo undesirable side reactions during peptide synthesis, most notably O-acylation during the coupling step. While temporary protecting groups like tert-butyl (tBu) can be used, the O-methyl group provides a permanent, stable protection that requires no additional deprotection step and persists in the final peptide.[4]

-

Modulating Peptide Conformation and Activity: The introduction of a methyl group on the side-chain oxygen atom adds steric bulk and removes a hydrogen bond donor. This can have profound effects on the peptide's secondary structure (e.g., stabilizing a specific turn or helical conformation) and its interaction with a biological target. This modification can fine-tune receptor binding affinity, selectivity, and agonist/antagonist activity, making it a powerful tool in peptide optimization.[1]

Section 4: Experimental Protocol: Incorporation in Fmoc-SPPS

This section provides a validated, step-by-step protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Objective: To couple this compound to the N-terminus of a resin-bound peptide chain.

Materials and Reagents:

-

Peptide synthesis resin with N-terminal Fmoc-deprotected peptide (e.g., Rink Amide or Wang resin)

-

This compound

-

Coupling/Activation Reagents:

-

Option A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Option B: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing Solvents: Isopropanol (IPA)

-

Kaiser Test Kit (for reaction monitoring)

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Causality: Swelling the resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

-

Repeat with a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-6 times), followed by IPA (2 times), and finally DMF (3 times).

-

Causality: The basic piperidine cleaves the Fmoc group via a β-elimination mechanism, exposing the free N-terminal amine for the next coupling reaction. The extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent activation reagents.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the amino acid) in a minimal amount of DMF.

-

Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

-

Causality: HBTU converts the carboxylic acid of the Fmoc-amino acid into a highly reactive O-acylisourea ester. This active species readily reacts with the free amine on the resin to form a stable amide bond. DIPEA acts as an organic base to facilitate the reaction.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Reaction Monitoring and Washing:

-

After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test.

-

A negative Kaiser test (beads remain yellow/colorless) indicates complete coupling. A positive test (beads turn blue/purple) indicates unreacted free amines, and the coupling step should be repeated.

-

Trustworthiness: The Kaiser test is a self-validating checkpoint. It provides a qualitative assessment of reaction completion, ensuring the integrity of the peptide sequence before proceeding to the next cycle.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion

This compound is a sophisticated chemical tool designed for the specific challenges of modern therapeutic peptide synthesis. Its three core features—the base-labile Fmoc group, the proteolysis-resistant D-configuration, and the permanently protected O-methyl side chain—provide chemists with a reliable method for creating complex, stable, and potentially more active peptide molecules. By understanding the chemical principles and strategic rationale behind its use, researchers and drug developers can effectively leverage this building block to advance the frontiers of peptide-based therapeutics.

References

Sources

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Properties, Synthesis, and Application in Peptide Drug Development

This guide provides a comprehensive technical overview of Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH), a crucial building block for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed protocols for its synthesis and incorporation into peptide chains, and discuss the scientific rationale behind its use in modern peptide therapeutics.

Executive Summary: The Strategic Advantage of O-Methylation

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. This compound emerges as a key reagent in addressing this challenge. The strategic methylation of the threonine side-chain hydroxyl group offers a subtle yet powerful modification. This alteration sterically shields the residue from enzymatic degradation and can modulate the peptide's conformational pre-organization, potentially enhancing receptor binding affinity and improving pharmacokinetic profiles.[1] The use of the D-enantiomer further contributes to proteolytic resistance, making this compound a valuable tool in the design of robust and effective peptide drug candidates.

Core Physicochemical Properties

Accurate characterization of this compound is fundamental to its effective application. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₅ | [][3] |

| Molecular Weight | 355.38 g/mol | [3][4] |

| Appearance | White to off-white powder or crystals | |

| Purity (HPLC) | ≥ 99% | [] |

| Melting Point | 148-154 °C | [] |

| Optical Rotation | +10.50º ± 1º (c=1.010% in DMF) | [] |

| CAS Number | 1301706-86-4 | [][4] |

| Storage Conditions | 0-8°C | [] |

Synthesis of this compound: A Methodological Approach

While this compound is commercially available, an in-house synthesis may be required for specific research applications or large-scale production. The following protocol is a robust method for the O-methylation of Fmoc-D-threonine.

Causality Behind Experimental Choices

The direct O-methylation of the threonine side chain requires a careful selection of reagents to avoid competing N-methylation and to ensure the stability of the Fmoc protecting group. This protocol utilizes a strong base to deprotonate the hydroxyl group, followed by reaction with a methylating agent. The choice of a non-nucleophilic base and a suitable solvent system is critical to prevent side reactions and ensure a high yield of the desired product.

Detailed Experimental Protocol: O-Methylation of Fmoc-D-Threonine

Materials:

-

Fmoc-D-threonine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Fmoc-D-threonine (1 equivalent).

-

Solvent Addition: Add anhydrous THF to dissolve the Fmoc-D-threonine.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR and HPLC analysis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

The Principle of Orthogonal Protection

Fmoc-SPPS relies on the principle of orthogonal protection, where the temporary N-terminal Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), while the permanent side-chain protecting groups and the resin linkage are stable to these conditions and are removed at the end of the synthesis using strong acid (e.g., trifluoroacetic acid).

Detailed Experimental Protocol: Incorporation of Fmoc-D-Thr(Me)-OH into a Peptide Chain

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

-

Allow the activation mixture to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

-

The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow Diagram

Caption: A simplified workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

Trustworthiness: Ensuring Quality and Purity

The integrity of any synthetic peptide relies on the purity of its constituent building blocks. Verification of the identity and purity of this compound is non-negotiable.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-protected amino acids. A sharp, single peak indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Characteristic peaks for the Fmoc group, the threonine backbone, and the newly introduced O-methyl group should be present and correctly assigned.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

Conclusion: A Versatile Tool for Peptide Innovation

This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists to enhance the drug-like properties of peptides. Its ability to confer proteolytic stability and potentially improve biological activity makes it an invaluable component in the development of next-generation peptide therapeutics.[1] The protocols and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of this important molecule.

References

-

PubChem. (n.d.). Fmoc-Thr-OMe. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. Retrieved from [Link]

-

Perich, J. W., & Reynolds, E. C. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. Australian Journal of Chemistry, 72(3), 159-165. Retrieved from [Link]

-

Sagai, T., et al. (2008). An improved synthesis of Fmoc-N-methyl serine and threonine. Tetrahedron Letters, 49(19), 3154-3156. Retrieved from [Link]

- Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids.

Sources

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Identifiers, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the incorporation of modified amino acids is a cornerstone for enhancing the pharmacological properties of peptide-based drugs. Fmoc-O-methyl-D-threonine, a protected form of the non-proteinogenic amino acid D-threonine, is a valuable building block in this regard. The strategic methylation of the side-chain hydroxyl group and the utilization of the D-configuration can impart crucial characteristics to synthetic peptides, including increased metabolic stability, constrained conformation, and improved bioavailability.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its fundamental identifiers, a detailed synthetic protocol, and its application in solid-phase peptide synthesis (SPPS).

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a synthetic building block are paramount for its effective use. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1301706-86-4 | [1] |

| Synonyms | Fmoc-D-Thr(Me)-OH | [1] |

| Molecular Formula | C₂₀H₂₁NO₅ | [1] |

| Molecular Weight | 355.5 g/mol | [1] |

| PubChem ID | 46737426 | [1] |

| MDL Number | MFCD01632052 | [1] |

| IUPAC Name | (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | [3] |

| Melting Point | 148-154 °C | [1] |

| Optical Rotation | +10.50° ± 1° (c=1.010% in DMF) | [1] |

| Appearance | White to off-white powder | |

| Storage Conditions | 2-8°C | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves a multi-step process starting from D-threonine. The following protocol outlines a representative synthetic route, emphasizing the protection of the amine and carboxylic acid functionalities, followed by the crucial O-methylation step.

Diagram: Synthetic Pathway for this compound

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: N-Terminal Protection of D-Threonine

-

Dissolution: Dissolve D-threonine in a 10% aqueous sodium carbonate solution.

-

Fmoc Introduction: To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in acetone dropwise at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the aqueous solution with 1 M HCl to pH 2-3. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-D-threonine.

Step 2: Carboxyl Group Protection (Optional but Recommended)

For some methylation procedures, protection of the carboxylic acid as a methyl or benzyl ester can prevent side reactions. This can be achieved using standard esterification methods (e.g., methanol with a catalytic amount of acid).

Step 3: O-Methylation of the Side Chain

-

Deprotonation: Dissolve the Fmoc-D-threonine (or its ester derivative) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C.

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. Stir for 30-60 minutes at 0°C to allow for the formation of the alkoxide.

-

Methylation: Add methyl iodide (MeI) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Step 4: Deprotection of the Carboxyl Group (if applicable)

If the carboxylic acid was protected as an ester, it must be deprotected. For a methyl ester, saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water is a common method.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Fmoc/tBu strategy of SPPS. The methyl ether on the side chain is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage, thus not requiring an additional side-chain protecting group.[2]

Diagram: Fmoc-SPPS Cycle for this compound Incorporation

Caption: Standard cycle for incorporating this compound in SPPS.

Detailed SPPS Protocol

1. Resin Preparation and Swelling

-

Select an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. N-Terminal Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines. A negative result (yellow beads) indicates a successful coupling.

4. Washing

-

After the coupling reaction is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF to remove excess reagents and by-products.

5. Chain Elongation

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

6. Cleavage and Final Deprotection

-

Once the peptide synthesis is complete, wash the peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail. A common cocktail for peptides without particularly sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5).[2]

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Lyophilize the crude peptide to obtain a fluffy white powder.

Conclusion

This compound is a strategically important building block for the synthesis of modified peptides with enhanced therapeutic potential. Its synthesis, while requiring careful control of protecting group chemistry, is achievable through established organic chemistry methodologies. Its seamless integration into the standard Fmoc-SPPS workflow, owing to the stability of the O-methyl ether, makes it a versatile tool for peptide chemists. The detailed protocols and identifiers provided in this guide are intended to support researchers in the successful synthesis and application of this valuable compound in their drug discovery and development endeavors.

References

- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/05710]

- BenchChem. Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine. [URL: https://www.benchchem.com/product/B2043]

- J&K Scientific LLC. This compound | 1301706-86-4. [URL: https://www.jk-scientific.com/Fmoc-O-methyl-D-threonine-1301706-86-4-05710.html]

Sources

Physical and chemical properties of Fmoc-O-methyl-D-threonine

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Properties and Applications in Peptide Synthesis

Authored by Senior Application Scientist

Abstract

This compound, a cornerstone derivative in synthetic peptide chemistry, offers a unique combination of stereochemical and side-chain modifications essential for modern drug discovery and protein engineering. This guide provides a comprehensive analysis of its core physical and chemical properties, grounded in established principles of peptide synthesis. We will explore the causality behind its application, detailing the strategic importance of the N-α-Fmoc protection and the chemically stable O-methyl side chain. This document serves as a technical resource for researchers, offering field-proven protocols and mechanistic insights to ensure the successful incorporation of this valuable building block into complex peptide structures.

Introduction: The Strategic Value of this compound

In the landscape of peptide-based therapeutics, precise molecular engineering is paramount. This compound, or Fmoc-D-Thr(Me)-OH, is a non-canonical amino acid derivative designed for just this purpose. Its utility in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) stems from two key modifications to the native threonine structure:

-

D-Configuration: The incorporation of a D-amino acid fundamentally alters the peptide backbone, conferring significant resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This can dramatically increase the in-vivo half-life and bioavailability of peptide drugs.[1]

-

O-Methylation: The replacement of the side-chain hydroxyl group with a methoxy group serves a dual purpose.[2] First, it removes a polar hydrogen-bond donor, increasing the local hydrophobicity of the peptide, which can enhance cell permeability.[2] Second, the methyl ether acts as a permanent and highly stable protecting group for the side-chain oxygen, preventing potential side reactions during synthesis without requiring a separate deprotection step.[2]

This guide will deconstruct the properties of this reagent, providing the technical foundation needed to leverage its full potential in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of the reagent's fundamental properties is the first step toward its effective use.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid[1] |

| Synonyms | Fmoc-D-Thr(Me)-OH |

| CAS Number | 1301706-86-4[1][3][4] |

| Molecular Formula | C₂₀H₂₁NO₅[3][4] |

| Molecular Weight | 355.38 g/mol [3][4] |

| PubChem CID | 51340485[1] |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [] |

| Solubility | Soluble in polar aprotic solvents such as DMF, DMSO, and NMP. Limited solubility in less polar solvents like DCM and insoluble in non-polar solvents. | [6][7][8] |

| Storage Conditions | Store at 2-8 °C, keep dry. |

Note: While specific quantitative solubility data is not widely published, Fmoc-amino acids are generally highly soluble in DMF, the standard solvent for SPPS.[7]

Chemical Reactivity and Role in Synthesis

The synthetic utility of Fmoc-D-Thr(Me)-OH is defined by the orthogonal nature of its protecting group and the stability of its side chain.

The N-α-Fmoc Group: Temporary Amine Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the linchpin of modern SPPS. Its function is to temporarily block the N-terminal amine, preventing self-polymerization and directing the reaction to the C-terminal carboxyl group.[9]

Mechanism of Deprotection: The key to the Fmoc group's utility is its lability to basic conditions.[6] The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[10]

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[6][11]

-

This generates a stabilized carbanion, which triggers a β-elimination, releasing CO₂ and the highly reactive dibenzofulvene (DBF) intermediate.[6][11]

-

The excess piperidine in the reaction medium acts as a scavenger, trapping the DBF to form a stable adduct and preventing it from reacting with the newly liberated N-terminal amine of the peptide chain.[11]

Caption: Mechanism of Fmoc deprotection using piperidine.

The O-Methyl Group: A Stable Side-Chain Modification

Unlike the temporary Fmoc group, the O-methyl ether on the threonine side chain is a permanent modification. Its critical chemical feature is its stability. The ether linkage is robust and remains intact under the standard conditions of SPPS:

-

Base Stability: It is completely stable to the repeated cycles of piperidine treatment used for Fmoc removal.[2]

-

Acid Stability: It is also stable to the strong acidic conditions of the final cleavage step, typically performed with a Trifluoroacetic Acid (TFA)-based cocktail.[2]

This stability is a significant advantage, as it requires no dedicated side-chain protecting group that would need to be removed. This contrasts with Fmoc-Thr(tBu)-OH, where the acid-labile tert-butyl (tBu) group is used to protect the hydroxyl side chain during synthesis and is removed during the final TFA cleavage.[12]

The Carboxylic Acid: Activation for Amide Bond Formation

The C-terminal carboxylic acid is the reactive site for peptide bond formation. To facilitate this, it must first be activated to create a more potent electrophile susceptible to nucleophilic attack by the free amine of the resin-bound peptide. This is achieved using coupling reagents.[13]

Mechanism of Activation (HBTU example):

-

A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Fmoc-D-Thr(Me)-OH.[14]

-

The resulting carboxylate attacks the aminium reagent (e.g., HBTU), forming a highly reactive HOBt active ester.[14]

-

This active ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the desired amide (peptide) bond.[14]

Caption: Workflow for HBTU-mediated peptide coupling.

Field-Proven Experimental Protocols

The following protocols represent standard, validated procedures for the use of Fmoc-D-Thr(Me)-OH in manual SPPS.

Protocol 1: Standard SPPS Coupling Cycle

This protocol details a single cycle for adding one residue to the growing peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF. Agitate for 7-10 minutes.[6][15]

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second ensures the reaction goes to completion.

-

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

-

Causality: Residual piperidine will neutralize the subsequent activation reagents, preventing the coupling reaction.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-D-Thr(Me)-OH (3-5 eq.), a coupling reagent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and vortex for 1 minute.[16]

-

Causality: Pre-activation ensures the formation of the reactive ester before it is introduced to the resin, maximizing coupling efficiency.

-

Drain the wash DMF from the resin and immediately add the activated amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Final Wash: Drain the coupling solution. Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage from Resin

This procedure is performed after the full peptide sequence has been assembled. It simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups from other amino acids.

-

Resin Preparation: Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.[2]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For most peptides, a standard choice is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[2]

-

Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups like Boc and tBu.[17] TIS and water act as scavengers to quench reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Tyrosine.[17]

-

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate, which now contains the crude peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

-

Precipitation and Purification:

-

Add the concentrated TFA solution dropwise into a large volume of cold diethyl ether. The peptide will precipitate as a white solid.

-

Causality: Peptides are generally insoluble in ether, allowing for effective separation from soluble protecting group fragments and scavengers.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.

-

Conclusion

This compound is a powerful and reliable reagent for synthesizing modified peptides with enhanced stability and unique conformational properties. Its chemical design—a base-labile N-terminal protectant and a robust, permanent O-methyl side chain—provides a streamlined and efficient path for its incorporation via standard SPPS protocols. By understanding the underlying mechanisms of deprotection, activation, and cleavage, researchers can confidently employ this building block to advance the frontiers of peptide chemistry, from fundamental biological studies to the development of next-generation therapeutics.

References

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. Retrieved from [Link]

-

N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

O-Methyl-L-threonine: A Crucial Amino Acid Derivative for Advanced Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

This compound | 1301706-86-4. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

-

Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019). PubMed Central. Retrieved from [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved from [Link]

-

Fragment synthesis of disulfide-containing peptides. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of N-protected N-methyl serine and threonine. (n.d.). ResearchGate. Retrieved from [Link]

-

Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not provided].

-

Fmoc-Thr(Me)-OH [928063-81-4]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. Retrieved from [Link]

-

Thermal Cleavage of the Fmoc Protection Group. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-threonine , 95% , 1301706-86-4 - CookeChem [cookechem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-O-methyl-D-threonine

Foreword: The Strategic Importance of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. However, native peptides often suffer from poor metabolic stability and limited cell permeability. The strategic incorporation of modified amino acids is a cornerstone of next-generation peptide design, addressing these intrinsic limitations. O-methylation of hydroxyl-containing residues, such as threonine, is a subtle yet powerful modification. It eliminates a hydrogen bond donor, increasing hydrophobicity and potentially enhancing cell permeability and resistance to enzymatic degradation.

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH), a crucial building block for the solid-phase peptide synthesis (SPPS) of rationally designed therapeutic peptides. As your Senior Application Scientist, I will not only provide step-by-step protocols but also delve into the underlying chemical principles and rationale behind each procedural choice, empowering you to not just follow a recipe, but to understand and troubleshoot the entire workflow. Every protocol herein is designed as a self-validating system, ensuring the highest standards of scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be conceptually broken down into two primary transformations: the selective O-methylation of the D-threonine side-chain hydroxyl group and the subsequent protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

Caption: Retrosynthetic analysis of this compound.

The key challenge lies in the selective methylation of the side-chain hydroxyl group without affecting the more nucleophilic amino group or the carboxyl group. This necessitates a carefully planned protection strategy or a methylation reagent with high selectivity for alcohols over amines under specific conditions.

Synthesis of O-methyl-D-threonine: An Eco-Friendly Approach

Traditional methylation methods often rely on hazardous reagents like methyl iodide or dimethyl sulfate. A more contemporary, safer, and environmentally benign approach utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, promoted by an acid catalyst.[1][2] This method offers high yields and selectivity, minimizing the need for extensive purification of the intermediate.[1]

Underlying Principle of DMC-Mediated O-Methylation

Dimethyl carbonate is a non-toxic, green methylating agent. In the presence of a strong acid, the carbonyl oxygen of DMC is protonated, rendering the methyl groups susceptible to nucleophilic attack. The side-chain hydroxyl group of threonine, while less nucleophilic than the amino group, can selectively react under acidic conditions where the amine is protonated and thus, non-nucleophilic.

Experimental Protocol: O-methylation of D-threonine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |

| D-Threonine | 119.12 | ≥98% |

| Dimethyl Carbonate (DMC) | 90.08 | Anhydrous, ≥99% |

| Perchloric Acid (HClO₄) | 100.46 | 70% in H₂O |

| Diethyl Ether | 74.12 | Anhydrous |

Procedure:

-

Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, suspend D-threonine (1.0 eq.) in dimethyl carbonate (20 eq.).

-

Catalyst Addition: Carefully add a stoichiometric amount of perchloric acid (1.0 eq.) to the suspension at room temperature.

-

Reaction: Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring for 12 hours.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any residual pressure. The reaction mixture will be a solution.

-

Isolation: Concentrate the solution under reduced pressure to remove excess DMC. The resulting residue will primarily be O-methyl-D-threonine perchlorate salt. For the subsequent Fmoc-protection step, this crude salt can often be used directly after thorough drying under high vacuum.

Fmoc Protection of O-methyl-D-threonine

The introduction of the Fmoc group is a standard procedure in peptide chemistry, valued for its stability to acidic conditions and its lability to mild bases like piperidine.[3] A common and efficient method for Fmoc protection in an aqueous medium utilizes Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a mild base.[4]

Mechanism of Fmoc Group Introduction

The amino group of O-methyl-D-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent (e.g., Fmoc-OSu). A base, such as sodium bicarbonate, is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Caption: Workflow for the Fmoc protection of an amino acid.

Experimental Protocol: Fmoc Protection

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |

| Crude O-methyl-D-threonine | - | From previous step |

| Fmoc-succinimide (Fmoc-OSu) | 337.33 | ≥98% |

| Tetrahydrofuran (THF) | 72.11 | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade |

| Ethyl Acetate | 88.11 | ACS Grade |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ACS Grade |

| Brine (Saturated NaCl solution) | - | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous |

Procedure:

-

Dissolution: Dissolve the crude O-methyl-D-threonine (1.0 eq.) and Fmoc-succinimide (1.05 eq.) in a 2:1 (v/v) mixture of THF and saturated aqueous sodium bicarbonate solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.

-

Aqueous Work-up: Dilute the reaction mixture with water and adjust the pH to ~9 with additional saturated sodium bicarbonate solution.

-

Extraction (1): Extract the aqueous layer with diethyl ether (3 x volume) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.

-

Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white foam or solid.[3]

Purification of this compound

The purity of Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. Impurities can lead to deletion sequences or difficult-to-remove byproducts in the final peptide. The primary methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds to a high degree. The choice of solvent is crucial and often requires some empirical optimization. For many Fmoc-amino acids, a common strategy is to dissolve the crude product in a good solvent and then induce precipitation by adding a poor solvent (anti-solvent) or by cooling. A reported general method for the purification of Fmoc-amino acids involves the use of toluene.[5]

Experimental Protocol: Recrystallization

-

Dissolution: In a flask, charge the crude this compound and add a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) to achieve complete dissolution with gentle warming.

-

Precipitation: While stirring, slowly add a non-polar anti-solvent such as heptane or petroleum ether until the solution becomes turbid.

-

Crystallization: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) or freezer (-20 °C) overnight to maximize crystal formation.

-

Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Purity Assessment and Chiral Analysis by HPLC

Analytical HPLC is the gold standard for assessing the purity of the final product. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). Chiral HPLC is also essential to confirm the enantiomeric purity of the D-threonine derivative.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 3.6 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

Characterization of this compound

Unambiguous characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₅ | [6] |

| Molecular Weight | 355.38 g/mol | [6] |

| CAS Number | 1301706-86-4 | [6] |

| Melting Point | 148-154 °C | [6] |

| Optical Rotation | +10.50º ± 1º (c=1.0 in DMF) | [6] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and the CH and CH₂ protons around 4.2-4.5 ppm), the methoxy group singlet (~3.3 ppm), and the threonine backbone protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (~174 ppm), the carbons of the Fmoc group (120-144 ppm), the methoxy carbon (~59 ppm), and the carbons of the threonine backbone.

-

Mass Spectrometry (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ is approximately 356.14 m/z.

Conclusion and Best Practices

The synthesis and purification of this compound is a multi-step process that requires careful execution and attention to detail. The use of a modern, green O-methylation protocol followed by a standard Fmoc protection provides a reliable route to this valuable building block. Rigorous purification, preferably by recrystallization, and thorough analytical characterization are paramount to ensure the quality required for successful solid-phase peptide synthesis. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. The integrity of your final peptide therapeutic begins with the purity of its constituent parts.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Formylating Reagent: N -(Diethylcarbamoyl)- N -methoxyformamide. Retrieved from [Link]

-

Semantic Scholar. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fmoc-Thr-OMe. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). Retrieved from [Link]

-

MDPI. (n.d.). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyleugenol with dimethyl carbonate as methylating agent. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

- 1. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. rsc.org [rsc.org]

- 5. ajpamc.com [ajpamc.com]

- 6. chemimpex.com [chemimpex.com]

A Senior Application Scientist's In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Commercial Suppliers and Strategic Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Methylated Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug development is increasingly focused on overcoming the inherent limitations of native peptides, namely their susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, with methylation emerging as a powerful, albeit nuanced, modification. O-methylation of hydroxyl-containing residues, such as threonine, offers a subtle yet impactful alteration to the physicochemical properties of a peptide. This modification can enhance metabolic stability, modulate hydrogen bonding capacity, and impose conformational constraints that may lead to improved receptor affinity and selectivity.

This guide provides a comprehensive technical overview of Fmoc-O-methyl-D-threonine, a key building block for introducing O-methylated D-threonine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale for its use, a comparative analysis of commercial suppliers, detailed protocols for its application, and a discussion of the potential challenges and their mitigation.

The Chemical and Functional Significance of this compound

This compound, systematically named (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid, is an amino acid derivative where the side-chain hydroxyl group of D-threonine is protected by a methyl ether linkage. The use of the D-enantiomer is often a strategic choice to confer resistance to enzymatic degradation.

The decision to incorporate an O-methylated threonine is driven by several key objectives in peptide design:

-

Enhanced Proteolytic Stability: The methyl group can sterically hinder the approach of proteases that would typically cleave at or near a threonine residue.

-

Modulation of Hydrogen Bonding: The replacement of a hydroxyl group with a methoxy group eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets that may lead to aggregation.[1] This can also improve membrane permeability by reducing the desolvation penalty.

-

Conformational Rigidity: The presence of the methyl group can restrict the conformational freedom of the side chain, potentially locking the peptide into a more bioactive conformation.[2]

-

Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, which can influence its pharmacokinetic profile.[3]

The choice of the O-methyl protecting group itself is significant. Unlike the more common tert-butyl (tBu) or trityl (Trt) groups, the methyl ether is a permanent modification that remains on the peptide after final cleavage from the resin. This is a critical distinction, as tBu and Trt are cleaved under acidic conditions. Therefore, the use of this compound is a deliberate design choice to incorporate a permanent methoxy group into the final peptide.

Commercial Suppliers of this compound: A Comparative Overview

The quality and purity of the amino acid derivatives used in SPPS are paramount to the success of the synthesis. Several reputable suppliers offer this compound. Below is a comparative table of key specifications from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Molecular Weight | Pack Sizes |

| Chem-Impex | This compound | 1301706-86-4 | ≥ 99% (HPLC)[4] | 355.5 g/mol [4] | Contact for details |

| J&K Scientific LLC | This compound | 1301706-86-4 | Not specified | Not specified | Contact for details |

| US Biological Life Sciences | This compound | Not specified | Highly Purified | Not specified | 500mg, 1g, 2g, 5g[5] |

Note: Purity and availability may vary. It is crucial to obtain a certificate of analysis (CoA) from the supplier for each lot to confirm identity and purity.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS. However, due to the potential for steric hindrance from the O-methyl group, careful consideration of coupling conditions is warranted to ensure high efficiency.

Experimental Workflow for SPPS using this compound

Caption: A generalized workflow for the incorporation of this compound in Fmoc-based SPPS.

Detailed Protocol for Coupling this compound

This protocol is designed for manual SPPS and may need to be adapted for automated synthesizers.

1. Resin Preparation:

- Start with a pre-loaded resin (e.g., Rink Amide or Wang resin) with the desired C-terminal amino acid.

- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

- Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

- Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HCTU (2.9-4.9 equivalents), and an additive like HOBt (3-5 equivalents) in a minimal amount of DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and vortex for 1-2 minutes.

- Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction vessel at room temperature for 1-2 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

- Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates complete coupling).

4. Washing and Iteration:

- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

- If subsequent amino acids are to be added, return to the Fmoc deprotection step.

5. Final Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail appropriate for the resin and other side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

- After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification and Characterization:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

Navigating Potential Challenges and Side Reactions

The incorporation of methylated amino acids can present unique challenges. Awareness of these potential issues is key to successful synthesis.

-

Slower Coupling Kinetics: The steric bulk of the O-methyl group may lead to slower coupling reactions. To mitigate this, consider using more potent coupling reagents (e.g., HATU), increasing the coupling time, or performing a double coupling.

-

Epimerization: While less common with urethane-protected amino acids like Fmoc derivatives, prolonged exposure to basic conditions during activation can lead to epimerization at the α-carbon.[6] Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can sometimes reduce this risk.

-

Dehydration (β-elimination): Although the hydroxyl group is protected, harsh basic conditions could potentially lead to β-elimination, forming a dehydroamino acid residue. This is more of a concern with unprotected threonine but should be considered if unexpected byproducts are observed.[6]

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance from the O-methyl group. | Perform a second coupling with fresh reagents. Increase coupling time. Use a more potent coupling reagent like HATU. |

| Presence of Deletion Sequences in Final Peptide | Incomplete coupling at the O-methyl-D-threonine step. | Optimize coupling conditions as described above. Consider using a capping step (e.g., with acetic anhydride) after the coupling of this compound to block any unreacted amines. |

| Unexpected Byproducts in Mass Spectrum | Possible side reactions such as epimerization or dehydration. | Review activation and deprotection conditions. Consider using milder bases or shorter reaction times where possible. Analyze byproducts by MS/MS to identify their structures. |

Quality Control and Analytical Characterization

Ensuring the purity and correct identity of the final peptide is a critical, self-validating step in the synthesis process.

-

RP-HPLC: This is the primary method for assessing the purity of the crude and purified peptide. The increased hydrophobicity from the O-methyl group will typically result in a longer retention time compared to the non-methylated analogue.[3]

-

Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final peptide. The mass will be 14 Da higher for each O-methylated threonine compared to a native threonine residue.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the sequence of the peptide and the location of the O-methylated residue.

Conclusion: A Valuable Tool for Advanced Peptide Design

This compound is a valuable reagent for medicinal chemists and peptide scientists seeking to enhance the drug-like properties of their peptide candidates. The permanent introduction of a methyl ether on the threonine side chain can confer increased metabolic stability, modulate conformation, and improve permeability. While its use requires careful consideration of coupling conditions to overcome potential steric hindrance, the strategic application of this building block can lead to the development of more robust and efficacious peptide therapeutics. By sourcing high-quality reagents from reputable suppliers and employing optimized SPPS protocols, researchers can confidently incorporate O-methyl-D-threonine into their peptide designs and explore new avenues in drug discovery.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Gantt, R. W., et al. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Molecular Biosciences, 10, 1129655. Retrieved from [Link]

-

Live, D., et al. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Molecular Biosciences, 10. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. Fmoc Amino Acids. Retrieved from [Link]

-

Novabiochem®. Innovation 2/03: Synthesis of Phosphotyrosine- and (Difluorophosphonomethyl)phenylalanine-Containing Peptides. Retrieved from [Link]

-

Nagy, V., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(10), 1465-1476. Retrieved from [Link]

-

Simon, M., et al. (2017). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science, 3(12), 1265-1273. Retrieved from [Link]

-

Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 443-450. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. O-Methyl-L-threonine: A Crucial Amino Acid Derivative for Advanced Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

-

Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(11), 1785-1796. Retrieved from [Link]

-

Mező, G., et al. (2020). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

-

Houée-Levin, C., et al. (2015). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Journal of Physical Chemistry B, 119(19), 5979-5986. Retrieved from [Link]

-

Ahern, K., & Rajagopal, I. (2023). Biochemistry, Peptide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Fmoc-O-methyl-D-threonine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the purity and integrity of each building block are paramount to the success of the final therapeutic or research molecule. Fmoc-O-methyl-D-threonine, a specialized amino acid derivative, offers unique conformational constraints and metabolic stability to novel peptide structures. As a Senior Application Scientist, this guide provides an in-depth, experience-driven perspective on the safe and effective handling of this valuable reagent, ensuring both the well-being of the researcher and the fidelity of the synthesis.

Compound Identification and Physicochemical Properties

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is methylated. This strategic protection allows for its sequential incorporation into a peptide chain during solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| CAS Number | 1301706-86-4 | Chem-Impex |

| Molecular Formula | C₂₀H₂₁NO₅ | Chem-Impex |

| Molecular Weight | 355.5 g/mol | Chem-Impex |

| Appearance | White to off-white powder | General observation for Fmoc-amino acids |

| Melting Point | 148-154 °C | Chem-Impex |

| Storage Temperature | 2-8 °C | Chem-Impex |

Hazard Identification and Risk Assessment: A Pragmatic Approach

Analogous Compound Analysis: Safety data sheets for similar compounds, such as Fmoc-L-Threonine-(tBu), consistently indicate that they are not classified as hazardous substances according to GHS/CLP regulations. They are generally considered to have low acute toxicity.

Class-Based Hazard Assessment: The primary risks associated with Fmoc-protected amino acids in their solid form are mechanical irritation to the eyes and respiratory tract from airborne dust. Inhalation of fine powders should always be minimized.

The Real Hazard: The Synthetic Environment: It is crucial to recognize that the most significant hazards in handling this compound arise from the reagents and solvents used during solid-phase peptide synthesis (SPPS).

-

Coupling Reagents: Many common coupling reagents, such as HBTU, HCTU, and DIC, are known skin and respiratory sensitizers.[1][2] Repeated exposure can lead to allergic reactions.[1][2]

-

Deprotection Agents: The standard reagent for Fmoc removal is piperidine, a toxic and flammable liquid with a strong, unpleasant odor.[3][4] It is readily absorbed through the skin and can cause irritation.[3][4]

-

Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are extensively used in SPPS. Both are hazardous, with DMF being a reproductive toxin and DCM a suspected carcinogen.

Therefore, the safety protocols for using this compound must be holistic, addressing the entire experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following diagram outlines the minimum required PPE for handling this compound and associated SPPS reagents.

Caption: Essential PPE for handling Fmoc-amino acids and SPPS reagents.

Handling and Storage: Preserving Integrity

Proper handling and storage are critical for maintaining the chemical and chiral purity of this compound.

Storage:

-

Temperature: Store refrigerated at 2-8°C for long-term stability.[5]

-

Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.[5]

-